molecular formula C16H10ClN3O2 B2408761 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid CAS No. 883279-80-9

2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid

Cat. No. B2408761
CAS RN: 883279-80-9
M. Wt: 311.73
InChI Key: OOAAFILSBWPKAI-UHFFFAOYSA-N
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Description

“2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid” is a derivative of 6H-indolo[2,3-b]quinoxaline . These compounds are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . They are reported to show DNA duplex stabilization, anti-malarial, and anticancer activities . Some indole-fused quinoxaline compounds are reported to possess antiviral properties .


Synthesis Analysis

A series of new 6H-indolo[2,3-b]quinoxaline derivatives is synthesized by a simple multi-step protocol starting from isatin or 5-fluoroisatin . The synthesis involves condensation of isatin and 5-nitroisatin with o-phenylenediamine . The alkylation of the title compounds with dimethyl sulfate gives the corresponding quaternary salts .


Molecular Structure Analysis

The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) . The structure of the isolated compounds was confirmed by IR and NMR spectra and elemental analyses .


Chemical Reactions Analysis

The alkylation of the title compounds with dimethyl sulfate gives the corresponding quaternary salts which are converted to perchlorates and oxidized with potassium hexacyanoferrate (III) to previously unknown 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its 9-nitro derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were confirmed by IR and NMR spectra and elemental analyses . The yield of the reaction products does not significantly affect the presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives

    The synthesis of derivatives like 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines showcases the compound's utility in creating bioactive molecules through the modification of its structure. These derivatives are synthesized with high yields, indicating the compound's flexibility and value in medicinal chemistry (Shibinskaya et al., 2012).

  • Structural and Vibrational Analysis

    The detailed structural and vibrational analysis of related compounds, such as (5,7-dichloro-quinolin-8-yloxy) acetic acid, provides insights into their physical and chemical properties. Such analyses are crucial for understanding the compound's interactions at the molecular level, which is essential for its application in drug design and material science (Romano et al., 2012).

Bioactive Molecules Development

  • Antimicrobial Activity

    Compounds synthesized from indoloquinoxaline derivatives have been evaluated for their antimicrobial activity, demonstrating significant potential as bioactive molecules against both gram-positive and gram-negative bacteria and fungi. This highlights the compound's application in developing new antimicrobial agents (Padmini et al., 2015).

  • Corrosion Inhibition

    A theoretical study on quinoxalines as corrosion inhibitors indicates the potential application of these compounds in protecting metals from corrosion, further showcasing the diverse utility of indoloquinoxaline derivatives in industrial applications (Zarrouk et al., 2014).

  • Auxin Herbicides

    The exploration of synthetic compounds that act like superauxins, including quinolinecarboxylic acids, demonstrates the role of indoloquinoxaline derivatives in agriculture as herbicides. Their systemic mobility and selective action against weeds underscore their importance in crop management (Grossmann, 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 6h-indolo[2,3-b]quinoxaline derivatives, have been reported to show dna duplex stabilization . This suggests that the compound might interact with DNA or related cellular components.

Mode of Action

It’s worth noting that indolo[2,3-b]quinoxalines are reported to be important dna-intercalating agents with both antiviral and cytotoxic properties . This suggests that the compound might interact with DNA, leading to changes in the DNA structure and affecting the transcription and replication processes.

Biochemical Pathways

Given the potential dna-interacting properties of indolo[2,3-b]quinoxaline derivatives , it can be inferred that the compound might affect pathways related to DNA replication, transcription, and repair.

Result of Action

Given the potential dna-interacting properties of indolo[2,3-b]quinoxaline derivatives , it can be inferred that the compound might induce changes at the molecular level, potentially affecting cell division and growth.

Safety and Hazards

As these compounds have shown cytotoxic effects against human cancer cell lines , they should be handled with care. More research is needed to fully understand the safety and hazards associated with these compounds.

properties

IUPAC Name

2-(7-chloroindolo[3,2-b]quinoxalin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2/c17-10-5-3-4-9-14-16(20(15(9)10)8-13(21)22)19-12-7-2-1-6-11(12)18-14/h1-7H,8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAAFILSBWPKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C(=CC=C4)Cl)N(C3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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